4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and a thiol group. It has a molecular formula of C9H17N3S and a molecular weight of 199.32 g/mol . The presence of the thiol group and the triazole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives. One common method is the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides under suitable reaction conditions . Industrial production methods may involve bulk synthesis and custom synthesis processes to meet specific requirements .
Analyse Chemischer Reaktionen
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions with alkenes and other unsaturated compounds.
Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions include disulfides and substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism of action of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The thiol group can form strong bonds with metal atoms, creating a protective film that prevents corrosion . In biological systems, the triazole ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Used in various chemical synthesis applications.
4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C9H17N3S |
---|---|
Molekulargewicht |
199.32 g/mol |
IUPAC-Name |
4-butyl-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-3-5-7-12-8(6-4-2)10-11-9(12)13/h3-7H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
NAASCWRKMCNOBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=NNC1=S)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.